Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 422275-30-7
Cat. No.: VC4304975
Molecular Formula: C16H12N4O5S
Molecular Weight: 372.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422275-30-7 |
|---|---|
| Molecular Formula | C16H12N4O5S |
| Molecular Weight | 372.36 |
| IUPAC Name | methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26) |
| Standard InChI Key | XWWMSFVNLQJSNS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The compound is systematically named Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate and is identified by the CAS registry number 422275-30-7. Its molecular formula is C₁₆H₁₂N₄O₅S, with a molecular weight of 372.36 g/mol. The structure comprises a quinazoline backbone (a fused benzene and pyrimidine ring) substituted at position 3 with a 4-nitrophenylamino group, a thioxo (S=O) group at position 2, and a methyl ester at position 7 (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 422275-30-7 | |
| Molecular Formula | C₁₆H₁₂N₄O₅S | |
| Molecular Weight | 372.36 g/mol | |
| IUPAC Name | Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)N+[O-] | |
| InChI Key | NGCLVQMEXRWWQR-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives. A common route, as described by VulcanChem, involves:
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Formation of the Quinazoline Core:
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Introduction of the 4-Nitrophenylamino Group:
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Esterification:
Key Reaction Conditions:
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Solvents: Ethanol, DMF, or dichloromethane.
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Catalysts: Triethylamine or potassium carbonate.
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Temperature: Reflux conditions (70–100°C) for cyclization steps .
Structural Characterization
The compound’s structure has been validated using spectroscopic techniques:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry (MS)
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 153–155°C | Differential Scanning Calorimetry |
| Solubility | DMSO > Ethanol > Water | Experimental |
| LogP | 2.32 | Computational |
| Stability | Stable at RT, sensitive to light |
Industrial and Research Applications
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